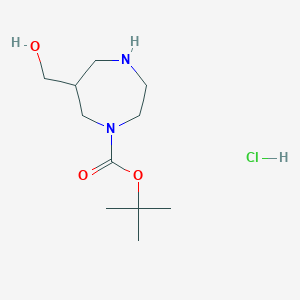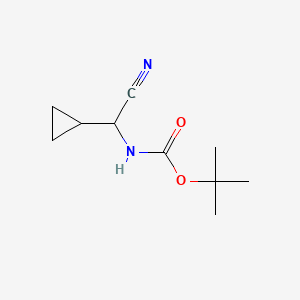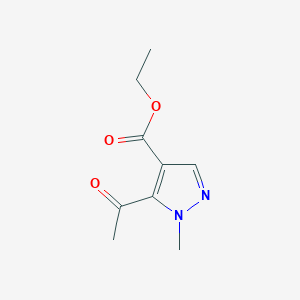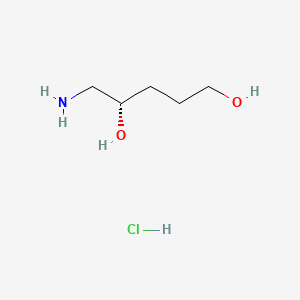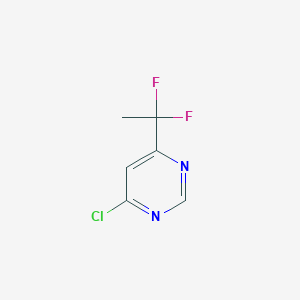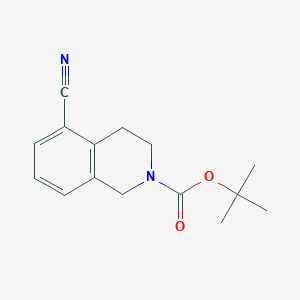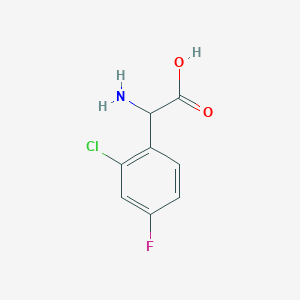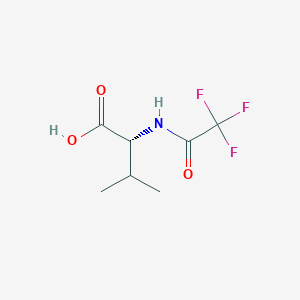![molecular formula C17H17NO4 B13505077 Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 178888-27-2](/img/structure/B13505077.png)
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a carbamate functional group. This compound is often used in organic synthesis as a protecting group for amines and alcohols due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-methoxyphenyl)-2-oxoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of benzyl [2-(4-methoxyphenyl)-2-hydroxyethyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable and easily removable protective groups.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate involves the formation of a stable carbamate linkage that protects functional groups from reacting under certain conditions. The benzyl group can be removed through hydrogenolysis, while the carbamate group can be cleaved under acidic or basic conditions. This selective protection and deprotection mechanism allows for precise control over chemical reactions in multi-step synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl carbamate
- 4-Methoxybenzyl carbamate
- Phenyl carbamate
Comparison
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is unique due to the presence of both a benzyl group and a methoxyphenyl group, which provide additional stability and versatility in synthetic applications. Compared to similar compounds, it offers a balance between stability and ease of removal, making it a preferred choice in many organic synthesis protocols.
Eigenschaften
CAS-Nummer |
178888-27-2 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
benzyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H17NO4/c1-21-15-9-7-14(8-10-15)16(19)11-18-17(20)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) |
InChI-Schlüssel |
ROIOHSFDBXCVGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
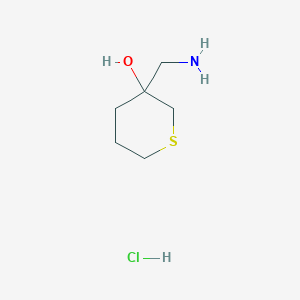
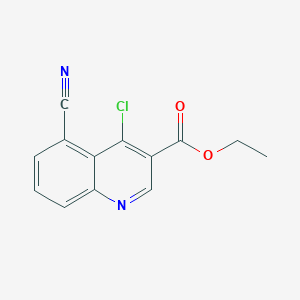
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
